molecular formula C12H13N3O B1404791 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one CAS No. 1427460-76-1

1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one

Cat. No.: B1404791
CAS No.: 1427460-76-1
M. Wt: 215.25 g/mol
InChI Key: CZPLPMFNJYBHSN-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one is a heterocyclic compound that features both an indazole and a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one typically involves the formation of the indazole ring followed by the attachment of the pyrrolidinone moiety. One common method involves the cyclization of o-aminobenzonitriles with organometallic reagents to form the indazole core . Subsequent reactions introduce the pyrrolidinone ring through various cyclization strategies.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups that enhance its biological activity.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.

    Substitution: Substitution reactions, particularly on the indazole ring, can introduce a variety of functional groups, allowing for the exploration of structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic and nucleophilic reagents are employed under various conditions to achieve desired substitutions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indazole moiety is known to engage in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets . The pyrrolidinone ring may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

    1H-Indazole: Shares the indazole core but lacks the pyrrolidinone ring.

    Pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the indazole moiety.

    1-(1H-Indazol-3-yl)pyrrolidin-2-one: Similar structure but without the methyl group on the indazole ring.

Uniqueness: 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one is unique due to the presence of both the indazole and pyrrolidinone moieties, which confer distinct chemical and biological properties. The methyl group on the indazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

1-(1-methylindazol-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-14-10-6-3-2-5-9(10)12(13-14)15-8-4-7-11(15)16/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPLPMFNJYBHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245404
Record name 2-Pyrrolidinone, 1-(1-methyl-1H-indazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-76-1
Record name 2-Pyrrolidinone, 1-(1-methyl-1H-indazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1-(1-methyl-1H-indazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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